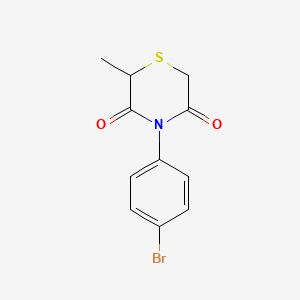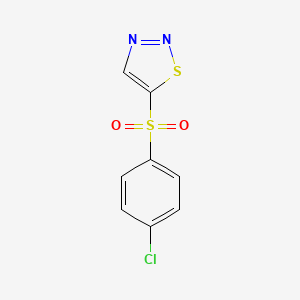![molecular formula C14H14Cl2N2O B2356006 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride CAS No. 1267321-20-9](/img/structure/B2356006.png)
4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C14H13ClN2O.ClH/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17;/h1-8H,9H2,(H3,16,17);1H . This indicates that the compound has a benzene ring with a chlorophenoxy group and a carboximidamide group attached to it. Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.18 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Solid-State Properties and Molecular Interactions
Research on related compounds to 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride, such as various benzene-1-carboximidamides, has revealed significant insights into their solid-state properties. These compounds exhibit strong intramolecular hydrogen bonding and additional intermolecular hydrogen bonds, influencing their molecular interactions and physical properties. This understanding can be crucial in the development of materials and pharmaceuticals (Boere et al., 2011).
Electrochemical Properties
Another study focused on the electrochemical properties of similar compounds, specifically 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. The research demonstrated selective preparation methods and the influence of different electrolysis conditions on product formation. Such electrochemical studies are essential for understanding the reactivity and potential applications of these compounds in various fields (Uneyama et al., 1983).
Novel Pyrimidines Synthesis
In the realm of organic synthesis, compounds like 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride have been used to synthesize novel pyrimidines. These reactions often involve benzamidine hydrochlorides and chalcones, leading to the formation of triarylpyrimidines, a class of compounds with potential pharmaceutical applications (Harutyunyan et al., 2020).
Analytical Method Development
Significant research has also been conducted on developing analytical methods for detecting and quantifying chlorophenoxy compounds in various samples. One such study details a novel approach for analyzing chlorophenoxy acid herbicides in water, showcasing the potential for environmental monitoring and contamination assessment (Catalina et al., 2000).
Synthesis and Characterization of New Compounds
Research has also been conducted on the synthesis and characterization of new compounds related to 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride. This includes studies on their structural properties, reactivity, and potential applications in various fields (Nakayama et al., 1998).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-[(4-chlorophenoxy)methyl]benzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O.ClH/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17;/h1-8H,9H2,(H3,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLMMYHWDEALI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2355923.png)
![N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2355924.png)

![3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2355929.png)
![4-ethoxy-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2355932.png)


![5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2355938.png)
![Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2355939.png)
![N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2355940.png)

![N-[1-(4-methylphenyl)ethyl]-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2355942.png)

